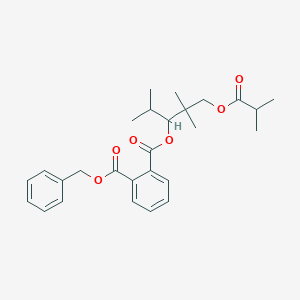

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate

説明

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate is a synthetic organic compound belonging to the phthalate ester family. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its unique structural properties, which make it suitable for various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and 1-(isobutyryloxy)-2,2,4-trimethylpentan-3-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for specific applications.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and benzoic acid derivatives.

Reduction: Reduction reactions can target the ester groups, converting them into alcohols under the influence of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Amides, thioesters.

科学的研究の応用

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate has a wide range of applications in scientific research:

Chemistry: Used as a plasticizer in the production of flexible polymers and resins. It is also studied for its reactivity and stability under various chemical conditions.

Biology: Investigated for its potential effects on biological systems, particularly its role as an endocrine disruptor.

Medicine: Explored for its potential use in drug delivery systems due to its ability to modify the physical properties of pharmaceutical formulations.

Industry: Utilized in the manufacture of flexible PVC products, adhesives, and coatings.

作用機序

The mechanism of action of Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or interfere with the action of natural hormones, particularly estrogen. This interaction can lead to altered gene expression and disruption of normal hormonal functions. The compound’s ability to integrate into lipid membranes also affects cell membrane fluidity and permeability.

類似化合物との比較

- Benzyl butyl phthalate (BBP)

- Diisobutyl phthalate (DiBP)

- Dibutyl phthalate (DBP)

Comparison:

- Benzyl butyl phthalate (BBP): Similar in structure but with different alkyl groups, BBP is also used as a plasticizer but has different physical properties and toxicity profiles.

- Diisobutyl phthalate (DiBP): Shares the isobutyl group but lacks the benzyl group, making it less effective in certain applications requiring higher flexibility.

- Dibutyl phthalate (DBP): Lacks both the benzyl and isobutyryloxy groups, resulting in different reactivity and application scope.

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate stands out due to its unique combination of structural features, which confer specific physical and chemical properties advantageous for specialized industrial and research applications.

生物活性

Benzyl (1-(isobutyryloxy)-2,2,4-trimethylpentan-3-yl) phthalate is a chemical compound that belongs to the class of phthalates, which are widely used as plasticizers and in various industrial applications. This article explores the biological activity of this compound, focusing on its potential effects on human health and the environment.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a phthalate moiety and an isobutyryloxy group. The molecular formula can be represented as follows:

This structure contributes to its interactions within biological systems.

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms, including endocrine disruption, cytotoxicity, and neurotoxicity.

Endocrine Disruption

Phthalates are known for their potential endocrine-disrupting properties. Studies indicate that certain phthalates can mimic or interfere with hormone functions. Benzyl phthalates have shown varying degrees of estrogenic activity in vitro. For instance, butyl benzyl phthalate (BBP), a related compound, demonstrated weak estrogen receptor binding capabilities with a relative potency significantly lower than estradiol . This suggests that benzyl phthalates may also exhibit similar characteristics.

Cytotoxicity and Cell Growth Inhibition

Research has indicated that some phthalates can induce cytotoxic effects in various cell lines. For example, studies involving human breast cancer cell lines have shown that certain phthalates can inhibit cell proliferation . The implications of such findings are critical for understanding the potential risks associated with exposure to benzyl phthalates.

Neurotoxicity

Recent studies have highlighted the neurotoxic effects of butyl benzyl phthalate on organisms like Eisenia fetida, indicating that exposure could lead to significant neurotoxic outcomes . While specific data on this compound is limited, the structural similarities to BBP suggest potential neurotoxic effects warranting further investigation.

Case Study 1: Estrogenic Activity Assessment

In a study assessing the estrogenic activity of several phthalates using recombinant yeast assays, it was found that while some compounds exhibited significant estrogenic properties, others like BBP showed minimal activity. The maximum induction observed was only 50% of that caused by estradiol . This highlights the need for more comprehensive studies on this compound to evaluate its hormonal effects.

Case Study 2: Toxicological Profile in Rodents

A long-term study involving Fischer 344 rats fed diets containing BBP showed a dose-related decrease in body weight gain and an increased incidence of pancreatic tumors at higher doses . Although direct studies on this compound are lacking, these findings underscore the potential health risks associated with similar compounds.

Summary of Research Findings

| Study Focus | Findings |

|---|---|

| Endocrine Disruption | Weak estrogenic activity observed; requires further investigation for specific compound effects. |

| Cytotoxicity | Inhibition of cell growth in breast cancer cell lines; implications for human health risks. |

| Neurotoxicity | Evidence of neurotoxic effects in model organisms; suggests potential risks for human exposure. |

| Long-term Toxicity | Dose-related health impacts observed in rodent studies; highlights need for safety assessments. |

特性

IUPAC Name |

1-O-benzyl 2-O-[2,2,4-trimethyl-1-(2-methylpropanoyloxy)pentan-3-yl] benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O6/c1-18(2)23(27(5,6)17-32-24(28)19(3)4)33-26(30)22-15-11-10-14-21(22)25(29)31-16-20-12-8-7-9-13-20/h7-15,18-19,23H,16-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZSSCRWFLKGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027785 | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16883-83-3 | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16883-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1-[2,2-dimethyl-1-(1-methylethyl)-3-(2-methyl-1-oxopropoxy)propyl] 2-(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 3-isobutyryloxy-1-isopropyl-2,2-dimethylpropyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.185 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL (1-(ISOBUTYRYLOXY)-2,2,4-TRIMETHYLPENTAN-3-YL) PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUV6UJ7024 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。